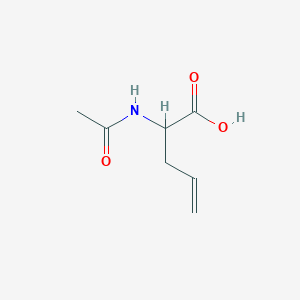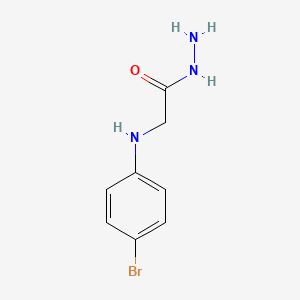
N-Acetyl-DL-allylglycine
Descripción general
Descripción
N-Acetyl-DL-allylglycine is a chemical compound with the molecular formula C7H11NO3 . It is also known by other names such as 2-Acetamido-4-pentenoic acid . It has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da .
Synthesis Analysis
The synthesis of N-Acetyl-DL-allylglycine involves a dynamic kinetic resolution which allows 98% conversion of N-acetyl-DL-allylglycine into D-allylglycine in 18 hours at high substrate concentrations . Another synthesis method involves the reaction of ethyl 2-acetamido-2-(ethoxycarbonyl)-4-pentenoate with water and potassium hydroxide at 100 degrees Celsius for 3 hours .Molecular Structure Analysis
The molecular structure of N-Acetyl-DL-allylglycine consists of an acetyl group (CH3CO), an allyl group (CH2=CH-CH2), and a glycine residue (NH2CH2COOH) . The structure is characterized by a carboxyl group (-COOH), an amide group (-CONH2), and a double bond in the allyl group.Physical And Chemical Properties Analysis
N-Acetyl-DL-allylglycine has a molecular weight of 157.17 . It is stored at a temperature of -20°C . The compound is an anion at physiological pH, which is a result of N-acetylation removing a charge from the nitrogen .Aplicaciones Científicas De Investigación
Enzymatic Biotransformation
N-Acetyl-DL-allylglycine can be converted into D-allylglycine through enzymatic biotransformation processes. This conversion is facilitated by a variant with sixfold activity identified in a selection assay, which allows complete conversion of N-Acetyl-DL-allylglycine into D-allylglycine within 18 hours at high substrate concentrations .
Neurological Disorder Research
The compound has been mentioned as an analogue of the alpha amino acid leucine with a chiral stereocenter, and its active L-enantiomer is under development for rare neurological disorders. This suggests its potential application in the development of treatments for such conditions .
Safety And Hazards
Direcciones Futuras
N-acetyl-L-leucine, an enantiomer of N-acetyl-DL-allylglycine, is currently under development for rare neurological disorders . The therapeutic effects of N-acetyl-L-leucine are believed to be due to its selective recognition by different uptake transporters, which significantly contributes to its pharmacological effects .
Propiedades
IUPAC Name |
2-acetamidopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLDKHXFVSKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidopent-4-enoic acid | |
CAS RN |
50299-14-4 | |
| Record name | NSC270552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-D-allylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the improved N-acetyl amino acid racemase (NAAAR) variant in the context of N-Acetyl-DL-allylglycine?
A1: The research focuses on developing a more efficient method to produce enantiomerically pure D-allylglycine from N-Acetyl-DL-allylglycine. The researchers achieved this by engineering an improved NAAAR variant (NAAAR G291D/F323Y) through directed evolution. This variant exhibits up to 6-fold higher activity than the wild-type NAAAR when acting upon a range of N-acetylated amino acids, including N-Acetyl-DL-allylglycine. [] This enhanced activity is crucial for industrial-scale applications as it allows for faster and more efficient conversion of the racemic mixture into the desired enantiomer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)



